GNE-140 racemic

Overview

Description

GNE-140 racemic is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the conversion of pyruvate to lactate during glycolysis.

Biochemical Analysis

Biochemical Properties

GNE-140 racemic interacts with the enzyme lactate dehydrogenase A (LDHA), inhibiting its function . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for the conversion of pyruvate to lactate . The interaction between this compound and LDHA is crucial in biochemical reactions, particularly in the metabolic pathway of glycolysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In MIA PaCa-2 human pancreatic cells, LDHA inhibition by this compound rapidly affected global metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with LDHA, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts the metabolic pathway of glycolysis .

Temporal Effects in Laboratory Settings

In MIA PaCa-2 human pancreatic cells, cell death only occurred after 2 days of continuous LDHA inhibition by this compound . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher oral doses, ranging from 50 to 200 mg/kg, this compound displays greater exposure .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycolysis . It interacts with the enzyme LDHA, which is a key enzyme in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-140 racemic involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a dihydropyridone core, which is then functionalized with various substituents to achieve the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

GNE-140 racemic primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under controlled conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

GNE-140 racemic has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study enzyme inhibition and metabolic pathways.

Biology: Researchers utilize this compound to investigate the role of LDHA in cellular metabolism and cancer cell proliferation.

Medicine: The compound is explored for its potential therapeutic effects in cancer treatment, particularly in targeting glycolysis-dependent tumors.

Industry: This compound can be used in the development of new drugs and therapeutic agents

Mechanism of Action

GNE-140 racemic exerts its effects by inhibiting lactate dehydrogenase A (LDHA), thereby disrupting the conversion of pyruvate to lactate. This inhibition leads to a buildup of pyruvate and a decrease in lactate levels, which can impair the energy production in cancer cells that rely on glycolysis. The compound targets the active site of LDHA, binding to the enzyme and preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

®-GNE-140: A more potent enantiomer of GNE-140 with higher specificity for LDHA.

(S)-GNE-140: The less active enantiomer compared to ®-GNE-140.

Pyridone-based analogues: Simplified analogues of GNE-140 that retain LDHA inhibitory activity

Uniqueness

GNE-140 racemic is unique due to its potent inhibition of LDHA and its ability to disrupt glycolysis in cancer cells. Its racemic nature means it contains both ® and (S) enantiomers, providing a broader range of biological activity compared to its individual enantiomers .

Biological Activity

GNE-140 racemic is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the metabolic pathways of cancer cells. This article explores the biological activity of GNE-140, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

GNE-140 is a racemic mixture composed of two isomers: (R)-GNE-140 and (S)-GNE-140. The compound has shown significant inhibitory effects on LDHA, with an IC50 value of approximately 3 nM for the (R)-isomer, making it highly effective in targeting glycolytic metabolism in tumors . The inhibition of LDHA leads to reduced lactate production, which is often associated with tumor growth and immune evasion.

GNE-140 exerts its biological activity primarily through the following mechanisms:

- Inhibition of Lactate Production : By inhibiting LDHA, GNE-140 disrupts the conversion of pyruvate to lactate, leading to decreased lactate levels in the tumor microenvironment. This reduction can alleviate the immunosuppressive effects of lactate, enhancing anti-tumor immune responses .

- Metabolic Reprogramming : The compound induces metabolic changes that affect cell proliferation and survival. In vitro studies have demonstrated that GNE-140 treatment alters metabolic pathways, promoting oxidative phosphorylation (OXPHOS) in certain cancer cell lines, while glycolytically-dependent cells exhibit enhanced sensitivity to treatment .

- Induction of Oxidative Stress : Inhibition of LDHA leads to increased reactive oxygen species (ROS) production, which can induce oxidative stress and contribute to tumor cell death .

Efficacy in Cancer Models

GNE-140 has been evaluated in various preclinical models:

- Pancreatic Cancer : In MIA PaCa-2 pancreatic cancer cells, GNE-140 demonstrated delayed cell death upon continuous treatment but did not show significant efficacy in xenograft models at higher doses (up to 400 mg/kg) . Resistance mechanisms were identified, including activation of the AMPK-mTOR-S6K signaling pathway.

- Melanoma : Studies using B16F10 melanoma cells revealed that GNE-140 effectively reduced lactate production and inhibited cell proliferation. However, similar to pancreatic cancer models, GNE-140 showed modest antitumor activity without statistically significant effects on tumor growth or weight when administered systemically .

Combination Therapies

To enhance the therapeutic potential of GNE-140, combination strategies have been explored:

- With OXPHOS Inhibitors : Combining GNE-140 with phenformin (an OXPHOS inhibitor) resensitized pancreatic cancer cells that were initially resistant to LDHA inhibition. This suggests that targeting multiple metabolic pathways could improve treatment outcomes .

- Immunotherapy Combinations : The immunomodulatory effects of GNE-140 may be leveraged in combination with immune checkpoint inhibitors to enhance T cell infiltration and activation within tumors .

Case Studies and Research Findings

The following table summarizes key findings from studies investigating the biological activity of GNE-140:

Properties

IUPAC Name |

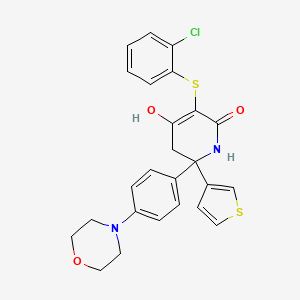

5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.